molecular formula C8H16N2O2S B7896187 1-(Cyclopropanesulfonyl)-1,4-diazepane

1-(Cyclopropanesulfonyl)-1,4-diazepane

Cat. No.: B7896187
M. Wt: 204.29 g/mol
InChI Key: RTVOCMJYAAFMOI-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-1,4-diazepane is an organic compound that features a cyclopropane ring attached to a sulfonyl group, which is further connected to a 1,4-diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-1,4-diazepane typically involves the reaction of cyclopropanesulfonyl chloride with 1,4-diazepane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropane ring provides rigidity to the molecule, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonyl chloride: A precursor in the synthesis of 1-(Cyclopropanesulfonyl)-1,4-diazepane.

    1,4-Diazepane: The parent compound without the sulfonyl group.

    Cyclopropanesulfonamide: A related compound with an amide group instead of the diazepane ring.

Uniqueness

This compound is unique due to the combination of the cyclopropane ring and the 1,4-diazepane ring connected via a sulfonyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications where rigidity, stability, and specific reactivity are required.

Properties

IUPAC Name

1-cyclopropylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c11-13(12,8-2-3-8)10-6-1-4-9-5-7-10/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVOCMJYAAFMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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